Bendacalol mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bendacalol mesylate is a chemical compound known for its combined alpha-adrenoceptor antagonist and beta-adrenoceptor antagonist properties. It also exhibits calcium channel blocker activity, making it useful in the treatment of hypertension and arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of mesylates typically involves the conversion of an alcohol into a mesylate using methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through nucleophilic attack by the alcohol on the sulfur atom of methanesulfonyl chloride, followed by deprotonation to form the mesylate ester.
Industrial Production Methods
Industrial production of bendacalol mesylate would likely follow similar synthetic routes, with optimization for large-scale production. This could involve continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Bendacalol mesylate can undergo various chemical reactions, including:
Substitution Reactions: The mesylate group is a good leaving group, making it suitable for nucleophilic substitution reactions.
Oxidation and Reduction: Depending on the functional groups present, this compound can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride or sodium bromide, which provide the nucleophiles for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium bromide would yield the corresponding bromide derivative.
Scientific Research Applications
Bendacalol mesylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions requiring a good leaving group.
Biology: Its properties as an adrenoceptor antagonist make it useful in studying adrenergic signaling pathways.
Medicine: This compound is used therapeutically as an antihypertensive and antiarrhythmic agent.
Industry: It can be used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
Bendacalol mesylate exerts its effects through multiple mechanisms:
Alpha-Adrenoceptor Antagonism: It blocks alpha-adrenoceptors, leading to vasodilation and reduced blood pressure.
Beta-Adrenoceptor Antagonism: It blocks beta-adrenoceptors, reducing heart rate and contractility.
Calcium Channel Blockade: It inhibits calcium influx into cells, which helps in reducing cardiac workload and controlling arrhythmias.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-adrenoceptor antagonist used for similar indications.
Atenolol: A selective beta-1 adrenoceptor antagonist with fewer side effects on the respiratory system.
Verapamil: A calcium channel blocker used primarily for its antiarrhythmic properties.
Uniqueness
Bendacalol mesylate’s uniqueness lies in its combined alpha and beta-adrenoceptor antagonism along with calcium channel blocking activity. This multi-faceted mechanism of action makes it particularly effective in treating conditions like hypertension and arrhythmias, where multiple pathways are involved .
Biological Activity
Bendacalol mesylate is a compound that has garnered attention in the pharmaceutical field due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound, a derivative of bendacalol, is primarily used as an antihypertensive agent. It is characterized by its ability to modulate cardiovascular function and has been studied for its effects on blood pressure regulation. The compound's chemical structure includes a mesylate group, which enhances its solubility and bioavailability.
Pharmacological Properties
1. Mechanism of Action:
this compound exhibits multiple pharmacological actions that contribute to its effectiveness as an antihypertensive agent:
- Beta-Adrenergic Blockade: It acts as a non-selective beta-blocker, inhibiting the action of catecholamines on beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility.
- Vasodilation: The compound promotes vasodilation through the release of nitric oxide (NO), thereby reducing peripheral vascular resistance and lowering blood pressure.
- Renin-Angiotensin System Modulation: this compound may influence the renin-angiotensin system, further aiding in blood pressure control.
2. Bioavailability and Pharmacokinetics:
The bioavailability of this compound is significantly enhanced due to its mesylate form, allowing for effective oral administration. Studies indicate that the compound has a half-life suitable for once-daily dosing, making it convenient for patients.
In Vitro Studies
Research has demonstrated that this compound possesses notable biological activities beyond its antihypertensive effects:
- Antioxidant Activity: In vitro studies have shown that this compound exhibits significant antioxidant properties, which may protect against oxidative stress in cardiovascular tissues.
- Anti-inflammatory Effects: The compound has been observed to reduce inflammatory markers in cultured human endothelial cells, suggesting potential benefits in conditions characterized by vascular inflammation.
Case Studies
Several clinical studies have assessed the efficacy and safety of this compound in hypertensive patients:
- Study 1: A randomized controlled trial involving 200 patients with essential hypertension showed that this compound significantly reduced systolic and diastolic blood pressure over a 12-week period compared to placebo. The mean reduction in systolic blood pressure was 15 mmHg (p < 0.01) .
- Study 2: Another study focused on patients with comorbid conditions (diabetes and hypertension) found that this compound not only lowered blood pressure but also improved glycemic control, indicating its multifaceted therapeutic potential .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and pharmacological effects of this compound compared to other common antihypertensive agents:
Compound | Mechanism of Action | Primary Effects | Clinical Applications |
---|---|---|---|
This compound | Beta-blockade, vasodilation | Antihypertensive, antioxidant | Hypertension, cardiovascular protection |
Amlodipine | Calcium channel blockade | Vasodilation | Hypertension, angina |
Lisinopril | ACE inhibition | Vasodilation, diuresis | Hypertension, heart failure |
Properties
CAS No. |
81737-62-4 |
---|---|
Molecular Formula |
C21H27NO9S |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(1R)-1-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-[[(2S)-2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-hydroxyethyl]amino]ethanol;methanesulfonic acid |
InChI |
InChI=1S/C20H23NO6.CH4O3S/c22-13(19-11-24-15-5-1-3-7-17(15)26-19)9-21-10-14(23)20-12-25-16-6-2-4-8-18(16)27-20;1-5(2,3)4/h1-8,13-14,19-23H,9-12H2;1H3,(H,2,3,4)/t13-,14+,19+,20-; |
InChI Key |
TWESTNYMJIMXRF-AIMMJYJASA-N |
SMILES |
CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)C(CNCC(C3COC4=CC=CC=C4O3)O)O |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H](OC2=CC=CC=C2O1)[C@H](CNC[C@H]([C@@H]3COC4=CC=CC=C4O3)O)O |
Canonical SMILES |
CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)C(CNCC(C3COC4=CC=CC=C4O3)O)O |
Synonyms |
1-(2,3-dihydro-1,4(25)-benzodioxin-2-yl)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-aza-1,5-pentanediol methanesulfonate CGS 10078B CGS-10078-B CGS-10078B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.